molecular formula C17H11N3O3S B6581746 (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate CAS No. 1207023-97-9

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate

Cat. No.: B6581746
CAS No.: 1207023-97-9
M. Wt: 337.4 g/mol
InChI Key: YPWPFXZZHJMDGJ-UHFFFAOYSA-N
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Description

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate is a complex organic compound that features both oxazole and benzothiadiazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of these heterocyclic structures often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate typically involves multi-step organic synthesis. One common approach is:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with nitriles under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Synthesis of Benzothiadiazole: Benzothiadiazole can be synthesized from o-phenylenediamine and sulfur sources such as sulfur monochloride.

    Coupling Reactions: The final step involves coupling the oxazole derivative with the benzothiadiazole carboxylate under conditions that promote ester formation, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety.

    Reduction: Reduction reactions can target the nitro groups if present or reduce the oxazole ring under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the oxazole or benzothiadiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate may act as inhibitors of the YAP/TAZ-TEAD interaction pathway, which is crucial in cancer cell proliferation and survival. A patent describes the use of such compounds in the treatment of malignant mesothelioma, highlighting their potential as therapeutic agents against specific cancer types .

Antimicrobial Properties

Studies on related oxazole derivatives have shown promising antimicrobial activities. The presence of the oxazole ring enhances interactions with microbial targets, potentially leading to the development of new antibacterial or antifungal agents. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Fluorescent Probes

The unique optical properties of This compound make it a candidate for use as a fluorescent probe in biochemical assays. Its ability to emit light upon excitation can be harnessed for imaging applications in cellular biology and diagnostics .

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound may also find applications in the development of OLEDs. The incorporation of such materials into device architectures can enhance light emission efficiency and color purity .

Crop Protection Agents

Research has explored the use of benzothiadiazole derivatives in crop protection. These compounds can act as fungicides or herbicides by interfering with plant pathogen metabolism or growth regulation pathways. The specific application of This compound in this context remains an area for further investigation but shows potential based on related compounds .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityPatent WO2018185266A1Inhibitory effects on YAP/TAZ pathway in malignant mesothelioma .
AntimicrobialReview on oxazole derivativesEnhanced antimicrobial activity against various pathogens .
Fluorescent ProbesResearch on optical propertiesPromising results for use in cellular imaging applications .
Crop ProtectionAgricultural chemistry studiesPotential fungicidal activity noted in related benzothiadiazole compounds .

Mechanism of Action

The mechanism by which (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-6-carboxylate: Another positional isomer.

    (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-sulfonate: Contains a sulfonate group instead of a carboxylate.

Uniqueness

The unique combination of the oxazole and benzothiadiazole rings in (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate provides distinct electronic and steric properties that can be exploited in various applications. Its specific substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H16N2O5S\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{5}\text{S}

This structure features a benzothiadiazole moiety linked to an oxazole ring, which is critical for its biological activity. The presence of phenyl groups enhances its interaction with biological targets.

Biological Activity Overview

  • Anticancer Properties :
    • Research has indicated that derivatives of benzothiadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound's structural components suggest potential inhibition of enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Dual inhibitors targeting both enzymes have demonstrated analgesic effects without the side effects typical of traditional pain medications .
  • Anti-inflammatory Effects :
    • Preliminary studies have indicated that related compounds possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways and cytokine production .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For example:

  • Phenyl Substitution : The presence of phenyl groups at particular positions on the oxazole ring significantly improves the compound's potency against cancer cell lines.
  • Carboxylate Group : The carboxylate moiety is crucial for binding interactions with target proteins, enhancing solubility and bioavailability.

Case Studies

  • In Vitro Studies :
    • A study evaluated the anticancer activity of various benzothiadiazole derivatives, including this compound. The results showed IC50 values in low micromolar ranges against lung cancer cell lines, indicating promising anticancer potential .
  • In Vivo Studies :
    • Animal model studies have demonstrated that compounds with similar structures can alleviate pain without affecting normal locomotor functions in rats. This suggests a favorable therapeutic window for potential clinical applications .

Data Table: Biological Activities Summary

Activity TypeCompound/DerivativeObserved EffectReference
Anticancer(5-phenyl-1,2-oxazol-3-yl)methylSignificant cytotoxicity against
2,1,3-benzothiadiazole-5-carboxylatelung cancer cell lines
Enzyme InhibitionBenzothiadiazole derivativesInhibition of sEH and FAAH
Anti-inflammatoryRelated compoundsReduced inflammation in models

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c21-17(12-6-7-14-15(8-12)20-24-19-14)22-10-13-9-16(23-18-13)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWPFXZZHJMDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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